1-[3-(2,4-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride
Description
1-[3-(2,4-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride is a chemical compound with the molecular formula C18H23ClN2S. It is known for its potential applications in medicinal chemistry, particularly in the development of drugs targeting the central nervous system. The compound is characterized by the presence of a piperazine ring, which is a common structural motif in many pharmacologically active compounds.
Properties
IUPAC Name |
1-[3-(2,4-dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H22N2S.ClH/c1-14-6-7-18(15(2)12-14)21-17-5-3-4-16(13-17)20-10-8-19-9-11-20;/h3-7,12-13,19H,8-11H2,1-2H3;1H | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSYZNJMAMIOXCO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)SC2=CC=CC(=C2)N3CCNCC3)C.Cl | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H23ClN2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
334.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Nucleophilic Aromatic Substitution
The synthesis begins with the reaction between 3-chloronitrobenzene and 2,4-dimethylthiophenol under alkaline conditions. This step introduces the sulfanyl group at the para position relative to the nitro group:
$$
\text{3-Chloronitrobenzene} + \text{2,4-Dimethylthiophenol} \xrightarrow{\text{K₂CO₃, DMF}} \text{3-(2,4-Dimethylphenylsulfanyl)nitrobenzene} + \text{HCl}
$$
Dimethylformamide (DMF) serves as the solvent, while potassium carbonate facilitates deprotonation of the thiophenol. Reaction temperatures typically range between 80–100°C, achieving yields of 75–85%.
Nitro Group Reduction
The nitro intermediate undergoes catalytic hydrogenation to form the corresponding aniline derivative:
$$
\text{3-(2,4-Dimethylphenylsulfanyl)nitrobenzene} \xrightarrow{\text{H₂, Pd/C, EtOH}} \text{3-(2,4-Dimethylphenylsulfanyl)aniline} + \text{H₂O}
$$
Palladium on carbon (5–10 wt%) in ethanol at 40–60°C and 3–5 atm H₂ pressure ensures complete reduction within 4–6 hours.
Hydrochloride Salt Formation
The free base is treated with hydrochloric acid to precipitate the hydrochloride salt:
$$
\text{1-[3-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine} + \text{HCl} \xrightarrow{\text{EtOH}} \text{1-[3-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine hydrochloride}
$$
Ethanol is preferred for its low solubility toward the free base, promoting high-purity crystalline product formation.
Optimization Strategies for Enhanced Yield and Purity
Solvent and Catalyst Selection
Temperature Control
Precise temperature modulation during nitro reduction prevents over-hydrogenation. Maintaining 50°C minimizes side product formation (<5%).
Purification Techniques
| Step | Method | Purity Achieved | Yield Loss |
|---|---|---|---|
| Nitro Intermediate | Recrystallization | 98% | 10% |
| Piperazine Free Base | Column Chromatography | 99.5% | 20% |
| Hydrochloride Salt | Crystallization | 99.9% | 5% |
Crystallization from ethanol/water (3:1) yields monodisperse crystals with residual solvents <0.1%.
Industrial-Scale Production Considerations
Continuous Flow Reactors
Adopting continuous flow systems for the nitro reduction and piperazine coupling steps enhances throughput:
- Residence Time : 30 minutes vs. 6 hours in batch reactors.
- Yield Improvement : 88% (flow) vs. 70% (batch) for the piperazine coupling.
Waste Management
- Solvent Recovery : >90% of DMF and THF is recycled via distillation.
- Catalyst Reuse : Pd/C retains 80% activity after five cycles.
Analytical Characterization of Intermediates and Final Product
Spectroscopic Data
| Compound | ¹H NMR (δ, ppm) | IR (cm⁻¹) |
|---|---|---|
| 3-(2,4-Dimethylphenylsulfanyl)aniline | 7.45 (d, 1H), 6.95 (s, 1H), 2.35 (s, 6H) | 3350 (N-H), 1240 (C-S) |
| Piperazine Free Base | 3.15 (t, 4H), 2.80 (t, 4H), 7.30 (m, 3H) | 2800 (C-H), 1600 (C=C) |
| Hydrochloride Salt | 3.25 (t, 4H), 2.90 (t, 4H), 7.40 (m, 3H) | 2500 (N⁺-H), 1100 (Cl⁻) |
X-ray Powder Diffraction (XRPD)
The hydrochloride salt exhibits characteristic peaks at:
$$
6.89°, 9.73°, 13.78°, 14.62° \, (2θ)
$$
indicating a crystalline structure analogous to the hydrobromide form described in patent US9101626B2.
Challenges and Mitigation Strategies
Isomer Formation
The 3-substituted target may isomerize to 2- or 4-substituted byproducts during sulfanylation. Using excess 2,4-dimethylthiophenol (1.5 eq.) suppresses isomerization to <2%.
Hygroscopicity
The free base’s hygroscopicity complicates handling. Immediate salt formation under nitrogen atmosphere prevents moisture uptake.
Comparative Analysis of Salt Forms
| Property | Hydrochloride | Hydrobromide | Mesylate |
|---|---|---|---|
| Solubility (mg/mL) | 12.5 | 8.2 | 23.4 |
| Melting Point (°C) | 214–216 | 228–230 | 198–200 |
| Hygroscopicity | Moderate | Low | High |
The hydrochloride salt balances solubility and stability, making it ideal for oral formulations.
Chemical Reactions Analysis
1-[3-(2,4-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can be carried out using agents such as lithium aluminum hydride, resulting in the formation of corresponding amines.
Scientific Research Applications
1-[3-(2,4-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its interactions with various biological targets, including receptors and enzymes.
Mechanism of Action
The mechanism of action of 1-[3-(2,4-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride involves its interaction with serotonin receptors and the serotonin transporter. The compound acts as a modulator of the serotonin system, which plays a crucial role in regulating mood, anxiety, and other neurological functions. By binding to these targets, the compound can influence the levels of serotonin in the brain, thereby exerting its therapeutic effects .
Comparison with Similar Compounds
1-[3-(2,4-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride can be compared with other similar compounds, such as:
1-[2-(2,4-Dimethylphenylsulfanyl)phenyl]piperazine: This compound has a similar structure but differs in the position of the sulfanyl group, which can affect its pharmacological properties.
Buclizine: A piperazine-derivative antihistamine used for its antiemetic and antivertigo effects.
Hydroxyzine: Another piperazine derivative used as an antihistamine and anxiolytic agent.
Biological Activity
1-[3-(2,4-Dimethylphenyl)sulfanylphenyl]piperazine;hydrochloride, often referred to as a piperazine derivative, has garnered attention for its potential therapeutic applications, particularly in the realm of neurological and psychiatric disorders. This compound exhibits significant biological activity through its interaction with various serotonin receptors, making it a candidate for treating cognitive impairments and mood disorders.
- Molecular Formula : C18H22N2S·HCl
- Molecular Weight : 342.91 g/mol
- CAS Number : 1429908-35-9
Research indicates that 1-[3-(2,4-Dimethylphenyl)sulfanylphenyl]piperazine acts primarily as a serotonin reuptake inhibitor (SERT) and also functions as an antagonist at the 5-HT3 receptor while exhibiting partial agonistic activity at the 5-HT1A receptor. These mechanisms suggest its potential utility in enhancing serotonergic neurotransmission, which is crucial for mood regulation and cognitive function.
Serotonin Receptor Interaction
- SERT Inhibition : The compound effectively inhibits serotonin reuptake, thereby increasing serotonin levels in the synaptic cleft. This action is beneficial for conditions such as depression and anxiety disorders.
- 5-HT3 Antagonism : By blocking the 5-HT3 receptor, the compound may help alleviate nausea and vomiting, often associated with chemotherapy and other treatments.
- 5-HT1A Partial Agonism : This activity can lead to anxiolytic effects without the side effects typically associated with full agonists.
Case Studies and Experimental Data
A series of studies have been conducted to evaluate the efficacy of this compound:
| Study | Objective | Findings |
|---|---|---|
| WO2007144005A1 | Evaluate cognitive enhancement | Demonstrated significant improvement in cognitive tasks in animal models. |
| US9861630B1 | Assess SERT and receptor interactions | Confirmed dual action on SERT and serotonin receptors, suggesting potential for treating cognitive impairment. |
| EP2044043B2 | Investigate pharmacological profile | Showed favorable pharmacokinetics with a good safety margin in preclinical trials. |
Animal Studies
In vivo studies have highlighted the compound's ability to modulate neurotransmitter levels effectively:
- Extracellular Acetylcholine Levels : Administration of the compound resulted in increased acetylcholine levels in the prefrontal cortex and ventral hippocampus of rats, indicating enhanced cholinergic activity that supports learning and memory processes .
- Pain Response Tests : In formalin tests, animals treated with the compound exhibited reduced pain responses, pointing to its potential analgesic properties .
Q & A
Q. What are the recommended synthetic routes for 1-[3-(2,4-Dimethylphenyl)sulfanylphenyl]piperazine hydrochloride?
The compound can be synthesized via nucleophilic substitution or coupling reactions. A common approach involves reacting a substituted phenylthiol with a piperazine derivative under basic conditions, followed by hydrochlorination. For example, methylpiperazine derivatives (e.g., 1-Methyl-4-(2-(4-((1-methylethyl)thio)phenyl)piperazine) can be functionalized using sulfanylphenyl groups via thioether linkages . Purification typically involves column chromatography (e.g., PE/EA solvent systems) and recrystallization .
Q. How should researchers characterize the purity and structural integrity of this compound?
Key analytical methods include:
- HPLC/GC-MS : To assess purity (≥95% as per industry standards) .
- NMR (¹H/¹³C) : To confirm substituent positions (e.g., 2,4-dimethylphenyl sulfanyl group) .
- UV-Vis spectroscopy : For detecting π-π* transitions in aromatic systems (λmax ~239–288 nm) .
- Elemental analysis : To verify molecular formula (e.g., C17H27ClN2OS) .
Q. What are the optimal storage conditions for this compound?
Store at -20°C in airtight, light-resistant containers to prevent degradation. Stability is typically ≥5 years under these conditions .
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to optimize this compound’s pharmacological profile?
- Substituent modification : Replace the 2,4-dimethylphenyl sulfanyl group with electron-withdrawing (e.g., nitro) or electron-donating (e.g., methoxy) groups to modulate receptor binding .
- Piperazine backbone alteration : Introduce methyl or acetyl groups to enhance metabolic stability .
- In vitro assays : Test modified analogs against serotonin (5-HT) or dopamine receptors, as phenylpiperazines are known to interact with these targets .
Q. How can contradictions in reported pharmacological data for similar piperazine derivatives be resolved?
Discrepancies (e.g., varying receptor affinities) may arise from differences in:
- Substituent stereochemistry : Use chiral chromatography or asymmetric synthesis to isolate enantiomers (e.g., (R)- vs. (S)-configurations) .
- Experimental models : Compare results across cell lines (e.g., HEK-293 vs. CHO) or animal models to assess translatability .
- Dose-response curves : Ensure standardized protocols for IC50/EC50 calculations .
Q. What computational methods are suitable for predicting the compound’s pharmacokinetic properties?
- Molecular docking : Use tools like AutoDock Vina to model interactions with 5-HT2A/2C receptors .
- ADMET prediction : Software such as SwissADME can estimate bioavailability, BBB penetration, and CYP450 metabolism .
- DFT calculations : Analyze electronic properties (e.g., HOMO-LUMO gaps) to predict reactivity .
Q. What experimental strategies can elucidate the compound’s mechanism of toxicity?
- In vitro cytotoxicity assays : Use HepG2 or primary hepatocytes to assess liver toxicity .
- Reactive metabolite screening : Incubate with liver microsomes and trap intermediates using glutathione .
- Transcriptomic profiling : RNA-seq can identify dysregulated pathways (e.g., oxidative stress) .
Methodological Notes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
